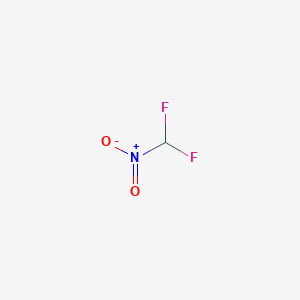
Difluoronitromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoronitromethane (CHF2NO2) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This colorless gas is highly reactive and can be synthesized through different methods, including the reaction of nitromethane with hydrogen fluoride gas. Difluoronitromethane has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
Difluoronitromethane is a highly reactive compound that can undergo different reactions, including nucleophilic substitution, addition, and elimination reactions. The mechanism of action of difluoronitromethane depends on the reaction conditions and the nature of the substrate. In some cases, difluoronitromethane can act as a source of the difluoromethyl group, which is a valuable moiety in medicinal chemistry.
Effets Biochimiques Et Physiologiques
Difluoronitromethane has been studied for its biochemical and physiological effects. In vitro studies have shown that difluoronitromethane can react with different biomolecules, such as proteins, nucleic acids, and lipids. Difluoronitromethane can also inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that difluoronitromethane can induce oxidative stress and inflammation, which can lead to tissue damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Difluoronitromethane has several advantages for lab experiments, such as its high reactivity and selectivity. Difluoronitromethane can be used as a mild fluorinating reagent, which can avoid the use of more toxic and hazardous reagents. However, difluoronitromethane has some limitations, such as its low stability and high toxicity. Difluoronitromethane can decompose under certain conditions, such as high temperature and pressure, which can lead to the formation of toxic byproducts.
Orientations Futures
There are several future directions for research on difluoronitromethane. One area of interest is the development of new synthetic methods for the preparation of difluoronitromethane and its derivatives. Another area of interest is the study of the mechanism of action of difluoronitromethane and its interactions with biomolecules. Further research is also needed to evaluate the potential applications of difluoronitromethane in materials science and medicinal chemistry. Finally, more studies are needed to assess the toxicity and environmental impact of difluoronitromethane and its derivatives.
Méthodes De Synthèse
Difluoronitromethane can be synthesized through different methods, including the reaction of nitromethane with hydrogen fluoride gas. The reaction is carried out in the presence of a catalyst, such as antimony pentafluoride or boron trifluoride. The yield of difluoronitromethane can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
Difluoronitromethane has potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science. It can be used as a reagent in organic synthesis for the preparation of fluorinated compounds. Difluoronitromethane can also be used as a building block for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. In materials science, difluoronitromethane can be used as a precursor for the preparation of fluorinated polymers and coatings.
Propriétés
Numéro CAS |
1493-05-6 |
|---|---|
Nom du produit |
Difluoronitromethane |
Formule moléculaire |
CHF2NO2 |
Poids moléculaire |
97.021 g/mol |
Nom IUPAC |
difluoro(nitro)methane |
InChI |
InChI=1S/CHF2NO2/c2-1(3)4(5)6/h1H |
Clé InChI |
RDIQWSIKQQEQDB-UHFFFAOYSA-N |
SMILES |
C([N+](=O)[O-])(F)F |
SMILES canonique |
C([N+](=O)[O-])(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



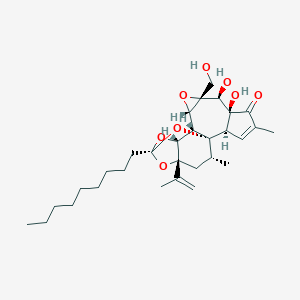
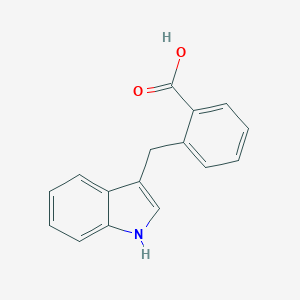
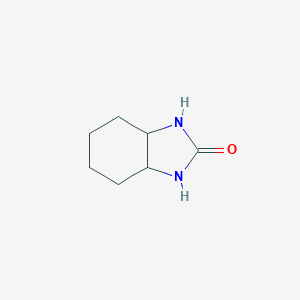
![Butane, 1-[2-(2-chloroethoxy)ethoxy]-](/img/structure/B71979.png)
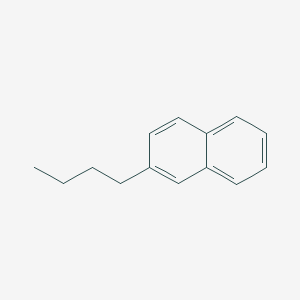
![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B71982.png)

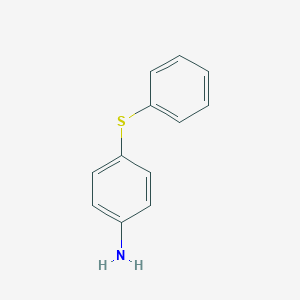
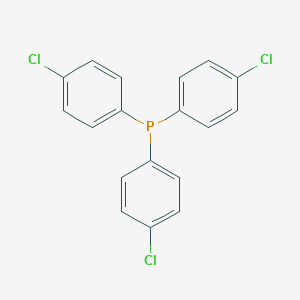
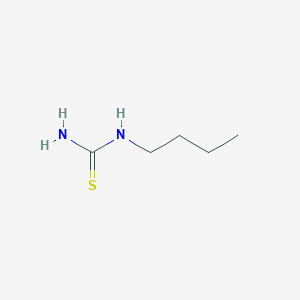
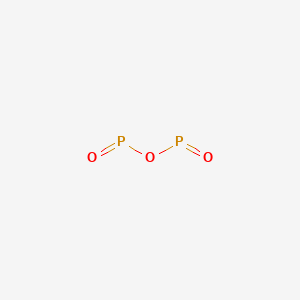
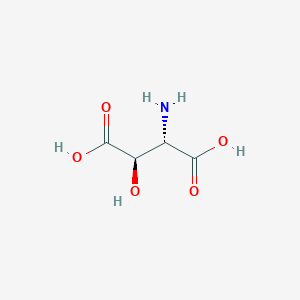
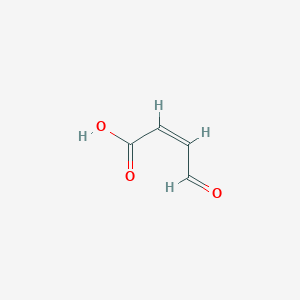
![4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B71998.png)